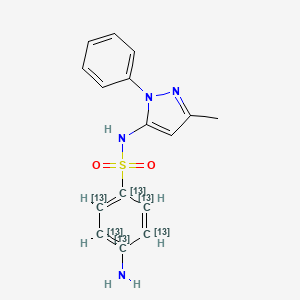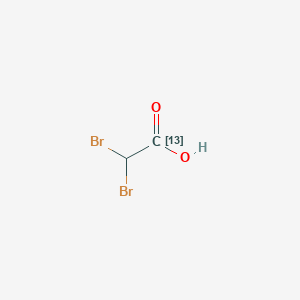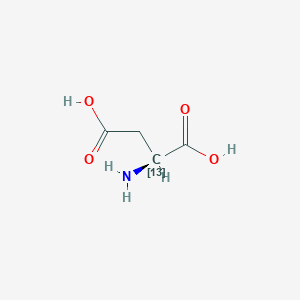
L-Glutamine-13C5,d5,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamine-13C5,d5,15N2, also known as L-Glutamic acid 5-amide-13C5,15N2,d5, is a stable isotope-labeled compound. It is a non-essential amino acid that is abundantly present in the human body and plays a crucial role in various metabolic processes. The compound is labeled with carbon-13, deuterium, and nitrogen-15, making it useful for various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine-13C5,d5,15N2 involves the incorporation of stable isotopes into the L-Glutamine molecule. The process typically starts with the precursor molecules labeled with carbon-13, deuterium, and nitrogen-15. These precursors undergo a series of chemical reactions, including amidation and hydrogenation, to form the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamine-13C5,d5,15N2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form glutamate and ammonia.
Reduction: It can be reduced to form other amino acid derivatives.
Substitution: The amide group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions
Major Products Formed
Oxidation: Glutamate and ammonia.
Reduction: Amino acid derivatives.
Substitution: Various substituted amino acids
Aplicaciones Científicas De Investigación
L-Glutamine-13C5,d5,15N2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of glutamine in various biochemical pathways.
Biology: Employed in studies of cellular metabolism and protein synthesis.
Medicine: Used in clinical research to understand the role of glutamine in disease states and to develop new therapeutic strategies.
Industry: Utilized in the production of isotopically labeled proteins and other biomolecules for research and diagnostic purposes
Mecanismo De Acción
L-Glutamine-13C5,d5,15N2 exerts its effects by participating in various metabolic pathways. It serves as a source of carbon and nitrogen for the synthesis of other biomolecules. The labeled isotopes allow researchers to track the compound’s movement and transformation within cells, providing insights into its role in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
L-Glutamine-13C5,15N2: Similar to L-Glutamine-13C5,d5,15N2 but without deuterium labeling.
L-Glutamine-13C5: Labeled only with carbon-13.
L-Glutamine-15N2: Labeled only with nitrogen-15
Uniqueness
This compound is unique due to its multiple stable isotope labels, which provide a more comprehensive understanding of its metabolic pathways compared to compounds labeled with a single isotope. This makes it particularly valuable in complex metabolic studies .
Propiedades
Fórmula molecular |
C5H10N2O3 |
|---|---|
Peso molecular |
158.126 g/mol |
Nombre IUPAC |
(2S)-2,5-bis(15N)(azanyl)-2,3,3,4,4-pentadeuterio-5-oxo(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1+1D2,2+1D2,3+1D,4+1,5+1,6+1,7+1 |
Clave InChI |
ZDXPYRJPNDTMRX-GTWFMKDCSA-N |
SMILES isomérico |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C]([2H])([2H])[13C](=O)[15NH2])[15NH2] |
SMILES canónico |
C(CC(=O)N)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)




![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)

![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)


![1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B12058708.png)
![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12058714.png)


